Furo[2,3-c]pyridin-5-ylmethanol CAS number 478148-60-6 properties
Furo[2,3-c]pyridin-5-ylmethanol CAS number 478148-60-6 properties
An In-Depth Technical Guide to Furo[2,3-c]pyridin-5-ylmethanol (CAS: 478148-60-6): Properties, Synthesis, and Therapeutic Potential
Abstract
Furo[2,3-c]pyridin-5-ylmethanol, registered under CAS number 478148-60-6, is a heterocyclic compound built upon the privileged furo[2,3-c]pyridine scaffold. This scaffold is of significant and growing interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Derivatives have demonstrated potential as anticancer agents, antivirals, and modulators of the innate immune system.[1][2] This technical guide provides a comprehensive overview of the known properties, synthesis strategies, and key applications of Furo[2,3-c]pyridin-5-ylmethanol, tailored for researchers and professionals in drug discovery and development. We will delve into its physicochemical characteristics, outline a representative synthetic protocol, and explore its mechanistic role as a valuable chemical probe and therapeutic building block.
Introduction to the Furo[2,3-c]pyridine Scaffold
Fused heterocyclic systems are the cornerstone of modern pharmaceutical development, offering rigid three-dimensional structures that can be precisely decorated to optimize interactions with biological targets. The furo[2,3-c]pyridine core, an isomer of the more widely studied furopyridines, represents a versatile and electron-rich scaffold.[1] Its unique arrangement of a furan ring fused to a pyridine ring creates a distinct electronic and steric profile that has proven effective in the design of targeted therapeutics.
Notably, the furo[2,3-c]pyridine core is a key structural element in molecules designed as potent HIV-1 protease inhibitors, such as PNU-142721.[2] Furthermore, the scaffold has been identified as a potent modulator of the immune system through the activation of Toll-like receptor 8 (TLR8).[1] Furo[2,3-c]pyridin-5-ylmethanol serves as a crucial intermediate, providing a hydroxylmethyl handle for further chemical elaboration to explore and optimize these biological activities.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development.
Core Properties
The key physicochemical data for Furo[2,3-c]pyridin-5-ylmethanol are summarized below. This data is essential for reaction planning, formulation, and analytical method development.
| Property | Value | Source |
| CAS Number | 478148-60-6 | [3][4] |
| Molecular Formula | C₈H₇NO₂ | [4] |
| Molecular Weight | 149.15 g/mol | [4] |
| IUPAC Name | Furo[2,3-c]pyridin-5-ylmethanol | N/A |
| Appearance | (Typically an off-white to yellow solid) | General observation |
| Storage | Sealed in dry, room temperature | [4] |
| Heavy Atom Count | 11 | [5] |
Spectroscopic Profile (Expected)
While specific spectra for this exact compound require experimental acquisition, the expected spectroscopic characteristics can be predicted based on its structure. These predictions are vital for structural confirmation during and after synthesis.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the furan and pyridine rings. A characteristic singlet or triplet for the benzylic-like methylene protons (-CH₂OH) would appear, typically in the 4.5-5.0 ppm range, coupled to the hydroxyl proton. The hydroxyl proton itself will present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
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¹³C NMR: The carbon NMR would display eight distinct signals corresponding to each carbon atom. The signal for the methylene carbon (-CH₂OH) would be found in the aliphatic region (approx. 60-65 ppm), while the remaining signals would reside in the aromatic region (>100 ppm), corresponding to the carbons of the fused heterocyclic core.
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IR Spectroscopy: The infrared spectrum will be dominated by a strong, broad absorption band in the 3200-3500 cm⁻¹ region, characteristic of the O-H stretching of the alcohol functional group. C-O stretching will be observed around 1000-1200 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations will be present in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.
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Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 149.15. A prominent fragment would be the loss of the hydroxymethyl group ([M-31]⁺), corresponding to the stable furo[2,3-c]pyridine cation.
Synthesis and Reactivity
The synthesis of the furo[2,3-c]pyridine skeleton is a non-trivial process, with several established strategies. Most approaches involve either constructing the furan ring onto a pre-existing, functionalized pyridine or, conversely, forming the pyridine ring from a furan derivative.[2][6]
Retrosynthetic Analysis and Key Strategies
A logical synthetic approach often involves the formation of the furan ring as the final step of core construction, starting from a suitably substituted pyridine precursor. This strategy allows for greater control over the substitution pattern on the pyridine ring.
Caption: Retrosynthetic pathway for Furo[2,3-c]pyridin-5-ylmethanol.
Exemplary Synthetic Protocol
This protocol is a representative, multi-step synthesis adapted from established methodologies for constructing the furo[2,3-c]pyridine core.[6]
Step 1: O-Alkylation of 4-Hydroxypyridine-3-carbonitrile
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Rationale: To introduce the two-carbon unit required for the furan ring, a protected carbonyl group is attached to the pyridine core via an O-alkylation reaction.
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Procedure:
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To a solution of 4-hydroxypyridine-3-carbonitrile (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 1.5 eq).
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Stir the suspension at room temperature for 30 minutes.
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Add ethyl bromoacetate (1.2 eq) dropwise.
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Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring by TLC.
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Upon completion, cool the mixture, pour it into ice water, and extract with ethyl acetate (3x).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 2-((3-cyano-4-pyridinyl)oxy)acetate.
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Step 2: Intramolecular Cyclization (Thorpe-Ziegler Reaction)
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Rationale: A base-mediated intramolecular cyclization is employed to form the furan ring. The nitrile and the α-carbon of the ester participate in a condensation reaction.
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Procedure:
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Dissolve the product from Step 1 (1.0 eq) in anhydrous ethanol.
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Add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise at 0°C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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The cyclized product, ethyl 3-aminofuro[2,3-c]pyridine-2-carboxylate, will precipitate.
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Filter the solid, wash with cold ethanol, and dry under vacuum.
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Step 3: Hydrolysis and Decarboxylation (Not shown, leads to parent scaffold)
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Further steps would typically involve diazotization of the amino group followed by reduction to form the unsubstituted furo[2,3-c]pyridine core, which can then be functionalized at position 5. A more direct route to the target may involve starting with a pyridine already containing the C5 precursor.
Step 4: Reduction to Furo[2,3-c]pyridin-5-ylmethanol
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Rationale: Assuming a precursor like methyl furo[2,3-c]pyridine-5-carboxylate is obtained, a standard ester reduction yields the target primary alcohol.
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Procedure:
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Suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
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Cool the suspension to 0°C.
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Add a solution of methyl furo[2,3-c]pyridine-5-carboxylate (1.0 eq) in anhydrous THF dropwise.
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After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.
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Carefully quench the reaction by the sequential dropwise addition of water, 15% NaOH solution, and then more water (Fieser workup).
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Filter the resulting solids and wash thoroughly with THF or ethyl acetate.
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Concentrate the filtrate to yield the crude Furo[2,3-c]pyridin-5-ylmethanol, which can be purified by column chromatography.
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Chemical Reactivity
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Electrophilic Substitution: The furo[2,3-c]pyridine system is generally reactive towards electrophilic substitution. Due to the electron-rich nature of the furan ring, reactions like nitration and bromination are predicted to occur preferentially at the furan α-position (C3).[1]
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Alcohol Reactivity: The primary alcohol group (-CH₂OH) is a versatile handle for further derivatization. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, esterified, or converted to a leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution reactions.
Biological Activity and Therapeutic Applications
The furo[2,3-c]pyridine scaffold is a "privileged" structure in medicinal chemistry, with derivatives showing activity across multiple therapeutic areas.
Mechanism of Action: TLR8 Agonism
A key finding is the identification of furo[2,3-c]pyridine derivatives as specific agonists of Toll-like receptor 8 (TLR8), a pattern recognition receptor of the innate immune system.[1]
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Signaling Pathway: TLR8 is located in the endolysosomal compartment of immune cells like monocytes and myeloid dendritic cells. Upon binding of an agonist, TLR8 dimerizes and recruits adaptor proteins (primarily MyD88), initiating a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB.[1] Activated NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory cytokines and chemokines.[1]
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Therapeutic Implication: This activity makes TLR8 agonists potent vaccine adjuvants, enhancing the immune response to co-administered antigens. The unique profile of some furo[2,3-c]pyridines, which show strong adjuvant activity without inducing high levels of pro-inflammatory cytokines, makes them particularly valuable for developing safer and more effective vaccines.[1]
Caption: Simplified TLR8 signaling pathway initiated by a Furo[2,3-c]pyridine agonist.
Application in Oncology
Derivatives of the furo[2,3-c]pyridine scaffold have demonstrated significant cytotoxic effects against various cancer cell lines.[1] Studies have reported certain derivatives exhibiting GI₅₀ values in the low nanomolar range against melanoma and breast cancer cell lines, underscoring their potential as potent anticancer agents.[1] The hydroxymethyl group of the title compound provides a key attachment point for synthesizing libraries of derivatives to perform structure-activity relationship (SAR) studies and optimize this cytotoxic activity.
Protocol: In Vitro TLR8 Activation Assay
This protocol outlines a standard method to validate the TLR8 agonist activity of Furo[2,3-c]pyridin-5-ylmethanol or its derivatives using a reporter cell line.
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Objective: To quantify the activation of the NF-κB pathway downstream of TLR8 stimulation.
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Materials:
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HEK-Blue™ hTLR8 cells (InvivoGen): Human embryonic kidney cells engineered to express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
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Test compound (Furo[2,3-c]pyridin-5-ylmethanol derivative) dissolved in DMSO.
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Positive control: R848 (Resiquimod), a known TLR8 agonist.
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HEK-Blue™ Detection medium (InvivoGen).
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96-well cell culture plates.
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Methodology:
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Cell Seeding: Plate HEK-Blue™ hTLR8 cells at a density of ~5 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours. Causality: This allows cells to adhere and reach a healthy, responsive state.
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Compound Stimulation: Prepare serial dilutions of the test compound and controls. Add 20 µL of each dilution to the appropriate wells. Incubate for 18-24 hours. Causality: This incubation period is sufficient for the entire signaling cascade to occur, leading to maximal SEAP expression and secretion.
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SEAP Detection: Transfer 20 µL of the cell culture supernatant to a new 96-well plate containing 180 µL of HEK-Blue™ Detection medium per well. Causality: The detection medium contains a substrate that changes color upon cleavage by SEAP.
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Data Acquisition: Incubate the detection plate at 37°C for 1-2 hours. Measure the absorbance at 620-650 nm using a spectrophotometer.
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Analysis: The absorbance is directly proportional to the amount of SEAP produced, which reflects the level of NF-κB activation. Data can be plotted as absorbance vs. concentration to determine the EC₅₀ value for the test compound.
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Handling, Storage, and Safety
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Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin.[4]
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Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature to prevent degradation.[4]
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Safety Hazards: The compound is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Precautionary statements include avoiding breathing dust and ensuring thorough washing after handling.[4]
Conclusion and Future Outlook
Furo[2,3-c]pyridin-5-ylmethanol is more than a simple chemical intermediate; it is a gateway to a class of compounds with demonstrated therapeutic potential. Its structural core is implicated in potent biological activities, from antiviral and anticancer effects to nuanced immunomodulation via TLR8 agonism. The presence of the hydroxymethyl group offers a reliable anchor for synthetic elaboration, making it an invaluable tool for medicinal chemists. Future research should focus on leveraging this scaffold to develop more selective and potent TLR8 agonists for vaccine adjuvant applications and to expand the SAR for anticancer activity, ultimately aiming to produce novel clinical candidates.
References
- Bide Pharmatech. (n.d.). CAS:478148-60-6, [2,3-C]吡啶,5-羟甲基呋喃.
- Benchchem. (n.d.). Furo[2,3-c]pyridine | CAS 19539-50-5.
- Alchem Pharmtech. (n.d.). CAS 478148-60-6 | furo[2,3-c]pyridin-5-ylmethanol.
- Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889.
- BLD Pharm. (n.d.). Furo[2,3-c]pyridin-3-ylmethanol.
- Yadav, V., & Singh, P. P. (2020). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 132(1), 41.
- BLDpharm. (n.d.). 478148-60-6|Furo[2,3-c]pyridin-5-ylmethanol.
